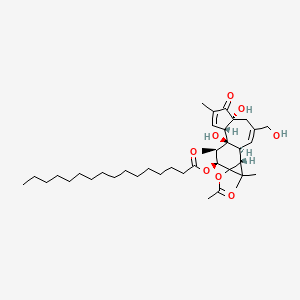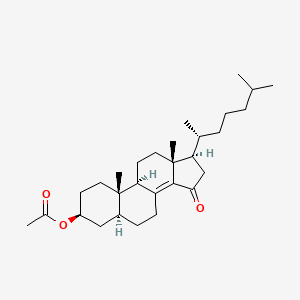
trans-2-Heptenal
Vue d'ensemble
Description
trans-2-Heptenal, also known as (E)-trans-2-Heptenal, is an organic compound with the molecular formula C7H12O. It is an unsaturated aldehyde characterized by a double bond between the second and third carbon atoms in the heptanal chain. This compound is known for its distinctive odor, which is often described as fatty or green, and is commonly found in various natural sources, including heated butter and tomatoes .
Applications De Recherche Scientifique
trans-2-Heptenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a flavoring agent in the food industry.
Biology: Studies have shown its potential as a biofumigant to prevent grain spoilage by inhibiting the growth of fungi such as Aspergillus flavus
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its antifungal properties.
Industry: this compound is used in the production of fragrances and flavors due to its distinctive odor
Safety and Hazards
2-Heptenal is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, and it is toxic in contact with skin. It may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-2-Heptenal can be synthesized through several methods. One common approach involves the aldol condensation of n-valeraldehyde, followed by dehydration to form 2-propyl-2-heptenal. This reaction typically uses a solid base catalyst, such as sodium hydroxide, under specific reaction conditions, including controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid base catalysts to facilitate the dimerization reaction of n-valeraldehyde. This method is preferred due to its high conversion rate, product yield, and purity. Additionally, the use of solid base catalysts reduces environmental pollution and production costs compared to liquid alkali catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Heptenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid.
Reduction: It can be reduced to form 2-heptanol.
Addition Reactions: The compound can participate in addition reactions with hydrogen or halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: 2-Heptanol.
Addition Reactions: Saturated aldehydes or halogenated compounds
Mécanisme D'action
Comparaison Avec Des Composés Similaires
trans-2-Heptenal can be compared with other unsaturated aldehydes, such as:
2-Hexenal: Similar in structure but with a shorter carbon chain.
2-Octenal: Similar in structure but with a longer carbon chain.
2-Decenal: Another unsaturated aldehyde with an even longer carbon chain.
Uniqueness of this compound:
Odor Profile: this compound has a distinctive fatty or green odor, making it valuable in the flavor and fragrance industry.
Antifungal Properties: Its ability to inhibit fungal growth sets it apart from other similar compounds
Propriétés
Numéro CAS |
2463-63-0 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
hept-2-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3 |
Clé InChI |
NDFKTBCGKNOHPJ-UHFFFAOYSA-N |
SMILES isomérique |
CCCC/C=C/C=O |
SMILES |
CCCCC=CC=O |
SMILES canonique |
CCCCC=CC=O |
Point d'ébullition |
166.0 °C |
Densité |
d 0.86 0.857-0.863 |
| 18829-55-5 29381-66-6 2463-63-0 |
|
Description physique |
Colourless mobile liquid; Pungent green, somewhat fatty aroma |
Pictogrammes |
Flammable; Acute Toxic; Irritant |
Solubilité |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Synonymes |
2-hept-enal 2-heptenal 2-heptenal, (E)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1232071.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1232074.png)




